REACTION_SMILES
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[CH3:30][OH:31].[CH3:8][O:9][C:10]([CH2:11][c:12]1[cH:13][cH:14][c:15](-[c:18]2[cH:19][c:20]3[cH:21][cH:22][cH:23][cH:24][c:25]3[cH:26][cH:27]2)[cH:16][cH:17]1)=[O:28].[ClH:29].[Li+:1].[O:3]1[CH2:4][CH2:5][CH2:6][CH2:7]1.[OH-:2]>>[O:9]=[C:10]([CH2:11][c:12]1[cH:13][cH:14][c:15](-[c:18]2[cH:19][c:20]3[cH:21][cH:22][cH:23][cH:24][c:25]3[cH:26][cH:27]2)[cH:16][cH:17]1)[OH:28]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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COC(=O)Cc1ccc(-c2ccc3ccccc3c2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cc1ccc(-c2ccc3ccccc3c2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)Cc1ccc(-c2ccc3ccccc3c2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |